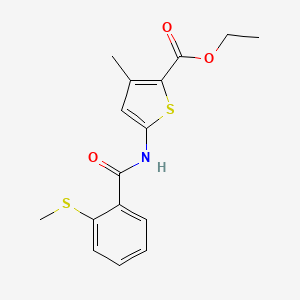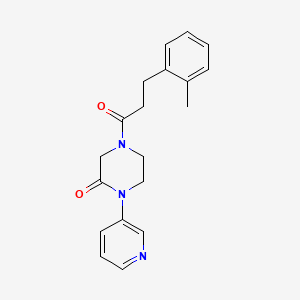![molecular formula C19H17N5S B2498958 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-24-5](/img/structure/B2498958.png)
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine" is part of a broader class of heterocyclic compounds, particularly triazolopyridazines, known for their significant pharmaceutical importance due to their diverse biological activities. These compounds are synthesized through various chemical reactions involving multiple steps and conditions tailored to achieve desired structural features and functionalities.
Synthesis Analysis
Synthesis of triazolo[4,3-b]pyridazine derivatives typically involves multi-step chemical reactions starting from specific precursors like pyridinium salts, acetylenedicarboxylates, or chloropyridazines. For example, pyridinium salts reacted with dimethyl acetylenedicarboxylate (DMAD) to give indolizine derivatives, and further reactions with hydrazonoyl bromides or sulfonium bromide led to the formation of triazolo[4,3-a]pyridines and other related compounds (Dawood, 2004).
Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives is elucidated using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These methods provide insights into the compound's crystal system, space group, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activities (Sallam et al., 2021).
Chemical Reactions and Properties
Triazolopyridazine compounds undergo various chemical reactions that modify their structure and enhance their biological activities. For instance, reactions with hydrazine hydrate, hydroxylamine, or active methylene compounds can afford derivatives with different substituents, potentially affecting their pharmacological profiles (Farghaly, 2008).
Physical Properties Analysis
The physical properties of triazolopyridazines, including their crystallization patterns, solubility, and stability, are determined through density functional theory (DFT) calculations and Hirshfeld surface analysis. These analyses help in understanding the compound's behavior in different environments and its intermolecular interactions (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties of triazolopyridazines, such as reactivity, potential for forming hydrogen bonds, and interactions with other molecules, are critical for their application in medicinal chemistry. Studies on these compounds reveal their capability to form various derivatives through reactions with different reagents, indicating a wide range of chemical behaviors and applications (Farghaly, 2008).
Scientific Research Applications
Cardiovascular Agents
Research has demonstrated the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyridazine, showcasing potential as cardiovascular agents due to their coronary vasodilating and antihypertensive activities. This suggests a framework for exploring similar compounds like 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine in cardiovascular drug development (Sato et al., 1980).
Antihistaminic and Anti-inflammatory
The compound has been explored for its antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activity
New triazolopyridinyl phenothiazines have been synthesized, showing significant antibacterial and antifungal activities. This research area highlights the antimicrobial potential of triazolopyridazine derivatives, offering a basis for further exploration of similar compounds (Raval & Desai, 2005).
Anti-diabetic Drugs
Studies on triazolo-pyridazine-6-yl-substituted piperazines have shown promising results as anti-diabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting a potential area for the application of the compound (Bindu et al., 2019).
Antifungal Agents
Research into pyrido[2,3-b]pyrazines as analogs of [1,2,4]triazolo[1,5-a]pyrimidines has uncovered their fungicidal activity against various plant pathogens, offering a perspective on the use of triazolopyridazine derivatives in agricultural pest management (Crowley et al., 2010).
properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-3-4-14(2)16(11-13)12-25-18-6-5-17-21-22-19(24(17)23-18)15-7-9-20-10-8-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTSWVRCIJYMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B2498876.png)
![3-methoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2498877.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)
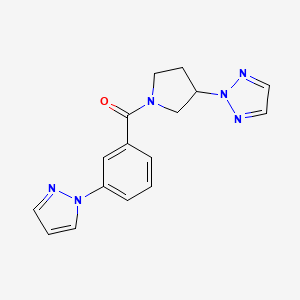
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile](/img/structure/B2498888.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)
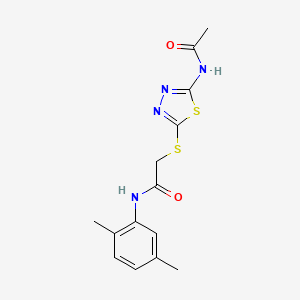
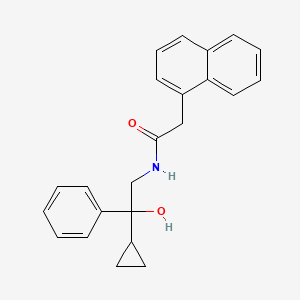
![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
